ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrrole ring can produce pyrrolidine derivatives .
Scientific Research Applications
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate: shares structural similarities with other furan and pyrrole derivatives, such as:
Uniqueness
The unique combination of furan and pyrrole rings in ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
IUPAC Name: Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate
Canonical SMILES: CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N
Synthesis
The synthesis of this compound typically involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate under specific conditions. This reaction is often catalyzed and performed at elevated temperatures to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on pyrrole derivatives showed that modifications to the pyrrole structure could enhance anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Pyrrole-based compounds have been reported to interact with various cellular targets, leading to apoptosis in cancer cells. The mechanism often involves the modulation of enzyme activity and receptor binding, which can disrupt cancer cell proliferation .
The biological activity of this compound is primarily attributed to its structural features:
- Furan and Pyrrole Rings: These rings facilitate interactions with biological macromolecules such as proteins and nucleic acids.
- Amino Group: The amino group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity and specificity.
Study on Antimicrobial Efficacy
A study synthesized various pyrrole derivatives and evaluated their antimicrobial activities. Among them, derivatives similar to this compound exhibited potent antibacterial effects against several pathogens. The results were quantified using zones of inhibition measured in millimeters (mm), showcasing significant activity against both Gram-positive and Gram-negative bacteria .
Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
Compound A | 20 | < 0.016 |
Compound B | 15 | < 0.032 |
Ethyl 2-amino... | 18 | < 0.025 |
Anticancer Activity Assessment
A separate investigation assessed the anticancer potential of ethyl 2-amino compounds through in vitro assays on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively:
Cell Line | IC50 (μM) |
---|---|
MCF7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 10 |
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-4-18-14(17)12-9(2)10(3)16(13(12)15)8-11-6-5-7-19-11/h5-7H,4,8,15H2,1-3H3 |
InChI Key |
CFCDBQRTZQVPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N |
Origin of Product |
United States |
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